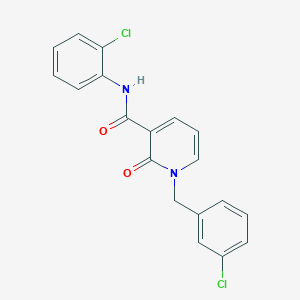

1-(3-chlorobenzyl)-N-(2-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

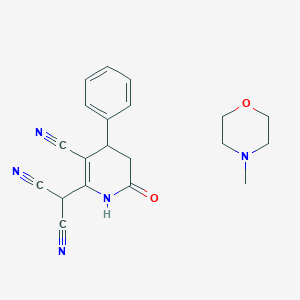

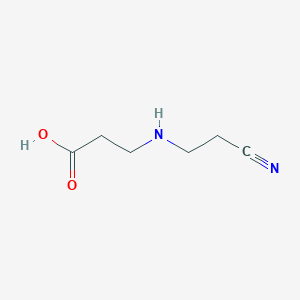

The compound “1-(3-chlorobenzyl)-N-(2-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and two double bonds. It also has two chlorobenzyl groups attached to it, which are benzene rings with a chlorine atom and a methyl group attached .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyridine ring and the attachment of the chlorobenzyl groups. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridine ring and the chlorobenzyl groups would likely have a significant impact on its structure .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The presence of the chlorine atoms and the pyridine ring could potentially make it reactive .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be determined by its molecular structure. The presence of the chlorine atoms, for example, could potentially make it more polar and therefore more soluble in polar solvents .Wissenschaftliche Forschungsanwendungen

Spectroscopic Investigation and Molecular Properties

- Spectroscopic investigations have been conducted on dihydropyridine derivatives to understand their conformation, absorption, and fluorescence characteristics. These studies provide insights into the effective conjugation between the dihydropyridine and carboxamide π-systems, indicating potential applications in understanding coenzyme models and their interactions with natural coenzymes such as NADH and NMNH (Fischer, Fleckenstein, & Hönes, 1988).

Biological Evaluation and Antibacterial Activity

- New series of dihydropyridine derivatives have been synthesized and evaluated for their antibacterial and anti-oxidant activities. The studies reveal that these derivatives exhibit effective antibacterial functions against both Gram-positive and -negative bacteria, suggesting their potential as antimicrobial agents (Ghorbani‐Vaghei et al., 2016).

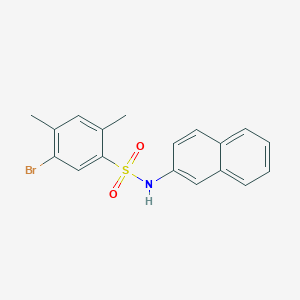

Structural Analysis and Interaction Landscapes

- Research on N-(chlorophenyl)pyridinecarboxamides has explored their electronic properties and interaction landscapes, providing valuable insights into the physicochemical properties and hydrogen bonding modes. These findings are crucial for understanding the structural basis of their activity and designing molecules with enhanced properties (Gallagher et al., 2022).

Synthesis and Characterization of Polyamides

- Studies on the synthesis and characterization of new aromatic polyamides containing dihydropyridine units have shown that these compounds possess enhanced thermal stability and excellent solubility, making them potential materials for high-performance applications (Choi & Jung, 2004).

Oxidation Studies

- Oxidation of chlorobenzene and its derivatives, including dihydropyridine-related compounds, has been studied using Fenton's reagent. The research provides insights into the degradation pathways and the formation of oxidation products, highlighting the environmental implications and potential for waste treatment applications (Sedlak & Andren, 1991).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(2-chlorophenyl)-1-[(3-chlorophenyl)methyl]-2-oxopyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14Cl2N2O2/c20-14-6-3-5-13(11-14)12-23-10-4-7-15(19(23)25)18(24)22-17-9-2-1-8-16(17)21/h1-11H,12H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUOXIRAMTYIGKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-chlorobenzyl)-N-(2-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2762249.png)

![{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}[4-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)phenyl]methanone](/img/structure/B2762259.png)

![7-(2-chlorobenzyl)-8-{[2-(dimethylamino)ethyl]amino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2762264.png)

![8-(4-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2762267.png)

![methyl 2-(9-(3-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B2762269.png)